N-Alpha-acetyllysine

Übersicht

Beschreibung

Acetyllysine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Acetyllysine exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Acetyllysine has been primarily detected in feces. Within the cell, acetyllysine is primarily located in the cytoplasm. Acetyllysine exists in all eukaryotes, ranging from yeast to humans.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Protein Modification and Stability

Nα-acetyl-L-lysine plays a critical role in post-translational modifications of proteins. The N-terminal acetylation is a common modification observed in eukaryotic proteins, affecting protein stability, localization, and function. Approximately 85% of human proteins and 68% of yeast proteins are acetylated at their N-terminus, indicating its biological significance .

Case Study: α-Synuclein

A study demonstrated that Nα-acetylated α-synuclein shares similar structural properties with its unacetylated counterpart. Both forms exhibited comparable aggregation propensities and membrane binding capabilities, suggesting that N-terminal acetylation does not significantly influence the protein's behavior in vitro or in cellular contexts . This finding is crucial for understanding the role of acetylation in neurodegenerative diseases where α-synuclein aggregation is implicated.

Thermal and Osmotic Stress Response

Compatible Solute

Nα-acetyl-L-lysine has been identified as a compatible solute that helps microorganisms withstand thermal and osmotic stress. In Salinicoccus halodurans, this compound accumulates under high-temperature conditions, acting as a thermolyte that stabilizes cellular structures . The biosynthetic pathway involves the conversion of aspartate to lysine, followed by acetylation.

Case Study: Enzyme Stability

Research has shown that Nε-acetyl L-α lysine improves the activity and stability of enzymes such as α-amylase under acidic conditions. In experiments, this osmolyte increased the enzyme's residual activity significantly after exposure to low pH environments, making it a valuable candidate for biotechnological applications .

Chemical Reactivity Studies

Nucleophilic Properties

Nα-acetyl-L-lysine exhibits nucleophilic reactivity towards various electrophiles. Studies have characterized its intrinsic reactivities with compounds such as acrylamides and nitriles, which are relevant for understanding chemical modifications in biological systems . This property is leveraged in synthetic chemistry to explore new pathways for drug development.

Metabolic Studies

Biomarker Potential

As a metabolite, Nα-acetyl-L-lysine can serve as a biomarker for certain metabolic disorders. Elevated levels of this compound have been associated with hyperlysinemia due to deficiencies in lysine metabolism enzymes . Monitoring its levels can provide insights into metabolic health and potential disorders.

Applications in Drug Design

Targeting Protein Interactions

The unique properties of Nα-acetyl-L-lysine make it a candidate for drug design aimed at modulating protein-protein interactions. By influencing the acetylation status of target proteins, researchers can potentially alter their functional outcomes in disease states.

Summary Table: Applications of N-Alpha-Acetyllysine

Analyse Chemischer Reaktionen

Reaction with α-Oxoaldehydes (Methylglyoxal)

N-Alpha-acetyllysine reacts with methylglyoxal, a physiological α-oxoaldehyde, under physiological conditions (pH 7.4, 37°C) to form reversible glycosylamine and bisglycosylamine derivatives . These intermediates undergo further irreversible reactions, producing brown, fluorescent oligomers. Key observations include:

-

Reversible adduct formation : Initial binding involves the ε-amino group of lysine.

-

Fluorescent products : Irreversible modifications yield advanced glycation end products (AGEs) with excitation/emission maxima at 320/398 nm .

-

Biological relevance : Such reactions are implicated in diabetic complications due to increased methylglyoxal levels in hyperglycemia .

Nucleophilic Reactions with Electrophiles

The ε-amine group of this compound acts as a nucleophile at alkaline pH (10.2), where it becomes deprotonated. This reactivity is critical in covalent drug design, where electrophilic moieties target lysine residues .

Table 1: Reaction Rates of N-α-Acetyllysine with Electrophiles

| Electrophile Class | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Selectivity vs. Thiols (GSH) |

|---|---|---|

| Acrylamides | 0.12–0.45 | 10–100x lower |

| Nitriles | 0.02–0.08 | 50–200x lower |

| Cyanamide | 0.15–0.30 | 5–20x lower |

| Sulfones | 0.05–0.12 | 20–50x lower |

| Sulfonamides | 0.01–0.04 | >100x lower |

Data adapted from RSC Publishing (2016) . Reactions conducted at pH 10.2 to favor amine deprotonation.

-

Mechanistic insight : Acrylamides exhibit higher reactivity due to conjugate addition, while sulfonamides are less reactive due to poor leaving-group ability .

-

Selectivity : Thiols (e.g., glutathione) react faster than amines, necessitating pH optimization for selective targeting .

Modification by 3-Hydroxykynurenine (3OHKYN)

This compound reacts with 3OHKYN, a UV-filter compound in the lens, to form a fluorescent adduct identified as 2-amino-3-hydroxyl-α-((5S)-5-acetamino-5-carboxypentyl amino)-γ-oxo-benzene butanoic acid .

-

Conditions : Reaction occurs under physiological pH and temperature.

-

Biological impact : This adduct is associated with cataract formation, as detected in enzymatically digested lens proteins .

-

Analytical confirmation : Purified via reversed-phase HPLC and characterized by NMR and mass spectrometry .

Stability and Degradation Pathways

This compound exhibits pH-dependent stability:

-

Acid/Base Hydrolysis : The acetyl group is labile under strongly acidic (pH < 2) or basic (pH > 10) conditions, regenerating lysine .

-

Enzymatic cleavage : Hydrolases like N-acylpeptide hydrolase specifically cleave the acetyl group in vivo .

-

Thermal stability : Acts as a thermolyte in Salinicoccus halodurans, accumulating under heat stress (42°C) without decomposition .

Comparative Reactivity with N-ε-Acetyllysine

While this compound reacts at the α-amino group, N-ε-acetyllysine retains a free α-amine, enabling distinct reactivity:

-

Histone acetylation : N-ε-acetyllysine is a hallmark of post-translational modifications in chromatin remodeling .

-

Selective targeting : Covalent inhibitors differentiate between α- and ε-acetylation sites based on steric and electronic factors .

Key Takeaways

-

This compound participates in glycation, nucleophilic addition, and oxidative modifications, with implications in diabetes, cataracts, and drug design.

-

Its reactivity is highly pH-dependent, favoring amine deprotonation at alkaline conditions.

-

Stability studies highlight its role as a stress metabolite in extremophiles .

Eigenschaften

CAS-Nummer |

152473-69-3 |

|---|---|

Molekularformel |

C8H16N2O3 |

Molekulargewicht |

188.22 g/mol |

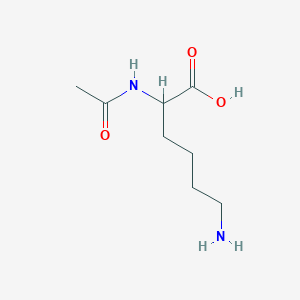

IUPAC-Name |

2-acetamido-6-aminohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-7(8(12)13)4-2-3-5-9/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

VEYYWZRYIYDQJM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CCCCN)C(=O)O |

Kanonische SMILES |

CC(=O)NC(CCCCN)C(=O)O |

melting_point |

256-258°C |

Key on ui other cas no. |

1946-82-3 |

Physikalische Beschreibung |

Solid |

Synonyme |

N-acetyl poly-L-lysine N-acetyl polylysine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.